N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide
Description
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c24-18(16-6-1-3-8-19-16)21-10-5-15-27(25,26)23-13-11-22(12-14-23)17-7-2-4-9-20-17/h1-4,6-9H,5,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBHKBNSFQGOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine with piperazine to form the pyridin-2-ylpiperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the sulfonyl-piperazine derivative.
Linking with Picolinamide: Finally, the sulfonyl-piperazine derivative is coupled with picolinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The piperazine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model for studying the reactivity and properties of similar structures.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, in medicinal applications, it may inhibit the growth of pathogenic bacteria by targeting essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Picolinamide Derivatives
N-(Piperidin-2-ylmethyl)picolinamide (30) and N-(3-(Methylamino)propyl)picolinamide (32)
- Synthesis: Both compounds were synthesized via condensation of 2,2’-pyridyl with amines (2-aminomethylpiperidine for 30; N-methyl-1,3-propanediamine for 32) under general procedure 2, yielding 94% and 98% respectively .
- Structural Differences: 30: Piperidinylmethyl substituent (non-sulfonylated, cyclic amine). 32: Methylaminopropyl chain (linear, primary amine). Target Compound: Sulfonylated propyl chain with a pyridinylpiperazine group.
- Implications : The sulfonyl group in the target compound likely improves metabolic stability compared to the amine-terminated chains in 30 and 32 , which may be prone to oxidation .
4-Chloro-N-phenylpicolinamide and Related Derivatives
Piperazine-Containing Compounds
N-[(4-Aryl)-piperazinylalkyl]imides of Succinic Acid
- Activity : Tested in anticonvulsant models (MES, scMet), with activity linked to aryl substituents on the piperazine ring .
- Comparison : The target compound’s pyridinylpiperazine may offer enhanced π-π stacking or hydrogen-bonding capabilities compared to phenyl or methyl groups in these derivatives .
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity MM0421.02)
- Structure: Piperazinylpropyl chain linked to a triazolopyridinone core.
Data Tables
Table 2: Piperazine-Containing Analogues with Bioactivity Data
Biological Activity
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a piperazine ring, a pyridine moiety, and a sulfonyl group, which are known to enhance biological activity by influencing molecular interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine derivative followed by sulfonation and amide coupling. The synthetic pathway can be summarized as follows:
- Formation of Piperazine Derivative : The appropriate piperazine is reacted with a pyridine derivative.
- Sulfonation : The resulting compound undergoes sulfonation to introduce the sulfonyl group.
- Amidation : Finally, the product is coupled with picolinamide to yield the final compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. For example, one study reported an IC50 value of 5.56 μM against MCF-7 cells for a related compound, indicating potent activity against this tumor type .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of similar piperazine derivatives have been evaluated extensively. Compounds in this class have demonstrated efficacy against various bacterial strains and fungi. For instance, derivatives were found to inhibit Candida albicans with inhibition zones ranging from 40% to 55% compared to standard antifungal agents like nystatin .
Case Studies and Research Findings
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | MCF-7 | 5.56 | Antitumor |
| Study B | K562 | >100 | No activity |
| Study C | C. albicans | N/A | Antifungal |
The proposed mechanism of action for this compound involves interaction with specific cellular receptors or enzymes involved in cell proliferation and survival pathways. The presence of the piperazine ring is believed to facilitate binding to these targets, enhancing the compound's efficacy.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | TEA, DCM, 0°C → RT | 60-75% | >95% |
| Amide Coupling | EDCl, HOBt, DMF, 24h | 50-65% | >90% |
Basic: How is structural validation performed for this compound?
Methodological Answer:
- LC-MS : Confirm molecular weight (e.g., m/z = [M+H]+ ~502.2) with retention time (RT) consistency (e.g., RT = 2.2–2.8 min under C18 column, 0.1% formic acid/ACN gradient) .
- NMR : Key signals include:
- XRPD : Validate crystallinity; sharp peaks indicate high purity .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonylation transition states, predicting regioselectivity and energy barriers .
- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates, identifying low-energy pathways .
- Machine Learning : Train models on existing piperazine-sulfonamide synthesis data to predict optimal solvents/catalysts (e.g., THF vs. DMF for coupling efficiency) .
Q. Example Workflow :
Simulate sulfonyl chloride activation.
Screen base catalysts (e.g., TEA vs. DMAP) computationally.
Validate predictions with small-scale experiments.
Advanced: How to resolve discrepancies between LC-MS purity and NMR integration ratios?
Methodological Answer:
- Contaminant Analysis : LC-MS/MS to detect co-eluting impurities with similar m/z but different fragmentation patterns .
- DEPT-135 NMR : Differentiate CH2/CH3 groups from impurities (e.g., residual solvents) .
- Ion Chromatography : Check for inorganic salts (e.g., sulfates) skewing LC-MS data .
Case Study :
A 98% LC-MS purity sample showed δ 1.2 ppm (unaccounted triplet in ¹H NMR). HSQC confirmed a residual ethyl acetate impurity (δ 4.1 ppm, CH2), prompting re-purification .
Basic: What structural motifs influence its biological activity?
Methodological Answer:
Q. SAR Insights :
| Modification | Bioactivity Impact |
|---|---|
| Pyridine → Phenyl (piperazine) | Reduced CNS penetration |
| Sulfonyl → Carbonyl | Lower thermal stability |
Advanced: How to scale up synthesis while maintaining yield and purity?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for sulfonylation (critical exothermic step) .
- In-line PAT : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Crystallization Optimization : Employ anti-solvent addition (e.g., heptane in EtOAC) to enhance crystal purity .
Q. Scaled Data :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 98% | 96% |
Advanced: How to address conflicting bioactivity data across assays?
Methodological Answer:
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays) .
- Metabolite Screening : Incubate with liver microsomes to rule out rapid degradation .
- Buffer Optimization : Test activity in varying pH (5–8) and ionic strength to identify artifactual inhibition .
Example : Discrepant IC50 values (µM range vs. nM) traced to DMSO solvent concentration (>1% destabilized protein targets) .
Basic: Which spectroscopic techniques confirm the sulfonyl group?
Methodological Answer:
- FTIR : Strong S=O stretches at 1150–1350 cm⁻¹ .
- ¹H NMR : Adjacent CH2 groups to sulfonyl at δ 3.0–3.5 ppm (triplet or quartet) .
- HRMS : Isotope pattern matching for sulfur (⁴% abundance for S) .
Advanced: What strategies mitigate racemization during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts during amide coupling to enforce stereochemistry .
- Low-Temperature Coupling : Perform EDCl/HOBt reactions at 0–4°C to minimize epimerization .
- Chiral HPLC : Monitor enantiomeric excess (e.g., CHIRALPAK AD-H column) .
Advanced: How to design stable formulations for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
